1-(2-Chlorophenyl)-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea
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Overview
Description
1-(2-Chlorophenyl)-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a furan ring, a thiophene ring, and a hydroxyethyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea typically involves multi-step organic reactions One common approach is to start with the chlorination of a phenyl ring to introduce the 2-chlorophenyl group This is followed by the formation of the furan and thiophene rings through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts and solvents may also be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitro group can yield anilines.
Scientific Research Applications
1-(2-Chlorophenyl)-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea: Unique due to the combination of furan and thiophene rings.
1-(2-Chlorophenyl)-3-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]urea: Similar but lacks the thiophene ring.
1-(2-Chlorophenyl)-3-[2-[4-(thiophen-2-yl)phenyl]-2-hydroxyethyl]urea: Similar but lacks the furan ring.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c18-12-4-1-2-5-13(12)20-17(22)19-9-14(21)16-8-11(10-24-16)15-6-3-7-23-15/h1-8,10,14,21H,9H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSDEGIWUDDKBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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